molecular formula C19H21N3O B4626582 3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)-4(3H)-quinazolinone

3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)-4(3H)-quinazolinone

Cat. No. B4626582
M. Wt: 307.4 g/mol
InChI Key: HWAYJVRACSLYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)-4(3H)-quinazolinone, also known as DMEMQ, is a synthetic compound that belongs to the quinazolinone family. It has been widely studied for its potential applications in scientific research, particularly in the field of cancer research.

Scientific Research Applications

Synthetic Applications and Chemical Reactions

Lithiation and Substitution Reactions

3-Amino-2-methyl-4(3H)-quinazolinone and its derivatives undergo lithiation, allowing for the synthesis of a range of substituted derivatives. These reactions demonstrate the compound's utility in synthetic organic chemistry, providing access to variously substituted quinazolinones for further chemical studies or applications (Keith Smith et al., 1996).

Biological and Pharmacological Studies

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, related structurally to quinazolinones, exhibit potent cytotoxic activities against various cancer cell lines. This highlights the potential of quinazolinone derivatives in cancer therapy (L. Deady et al., 2003).

Anticonvulsant Activity

Several 3-amino-3,4-dihydro-2(1H)-quinazolinones show promise as anticonvulsants. This research indicates the potential use of these compounds in treating seizure disorders (M. J. Kornet et al., 1984).

Antiviral and Antimicrobial Research

Antiviral Activity

Novel (quinazolin-4-ylamino)methyl-phosphonates synthesized through microwave irradiation displayed anti-Tobacco mosaic virus (TMV) activity. This study suggests quinazolinone derivatives as potential antiviral agents (Hui Luo et al., 2012).

Antimicrobial Activity

Substituted quinazolinone derivatives have been evaluated for their antimicrobial properties, showing significant antibacterial and antifungal activities. This highlights their potential as antimicrobial agents (P. Chaitanya et al., 2018).

properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-14-7-6-8-15(13-14)18-20-17-10-5-4-9-16(17)19(23)22(18)12-11-21(2)3/h4-10,13H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAYJVRACSLYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)quinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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